N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide
Description
N'-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This bicyclic scaffold is fused with a pyrimidine ring at positions 3 and 4 of the pyrazole moiety. Key structural features include:
- Acetohydrazide group: Positioned at N'-4 of the pyrimidine ring, introducing hydrogen-bonding capability and metabolic stability.
- Naphthalen-1-yl moiety: A hydrophobic aromatic substituent that may enhance lipophilicity and π-π stacking interactions.
Pyrazolo[3,4-d]pyrimidine derivatives are widely studied for kinase inhibition (e.g., JAK2, EGFR) due to their structural mimicry of purine bases . The acetohydrazide functional group is notable for its role in chelation and bioactivity in antimicrobial or antitumor agents .
Properties
IUPAC Name |
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6O/c24-17-8-4-9-18(12-17)30-23-20(13-27-30)22(25-14-26-23)29-28-21(31)11-16-7-3-6-15-5-1-2-10-19(15)16/h1-10,12-14H,11H2,(H,28,31)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHYLOBKCFOHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide typically involves multi-step reactions. One common method includes the condensation of 3-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with formamide to yield the pyrazolo[4,5-e]pyrimidine core. The final step involves coupling this core with 2-naphthylacetamide under specific conditions to obtain the target compound .
Chemical Reactions Analysis
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including those similar to N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide. For instance, research demonstrated that certain pyrazole derivatives could inhibit tumor necrosis factor-alpha (TNF-α) production in cultured macrophages and showed comparable efficacy to established anti-inflammatory drugs like SB-203580 at doses of 100 µmol/kg .
Case Study: Anti-TNF Activity
A study synthesized novel N-phenylpyrazolyl-hydrazone derivatives and evaluated their anti-TNF activity. The most effective derivatives suppressed TNF-α levels significantly, indicating potential for treating inflammatory diseases .
Anticancer Properties
The compound's structural features suggest it may possess anticancer properties. Pyrazole derivatives have been investigated for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Evaluation
In a study focused on synthesizing 2-[2-(naphthalen-1-yl)hydrazono]-1,3,4-thiadiazole derivatives, researchers found that these compounds exhibited notable cytotoxic effects against multiple cancer cell lines. The mechanism involved the modulation of apoptotic pathways and inhibition of cancer cell proliferation .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Pyrazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacterial strains.
Data Table: Antibacterial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 µg/mL |
| Compound B | Escherichia coli | 50 µg/mL |
| Compound C | Bacillus subtilis | 30 µg/mL |
This table summarizes findings from various studies assessing the antibacterial effects of related compounds .
Synthesis Overview
A typical synthesis pathway might include:
- Reaction of naphthalene derivatives with hydrazine.
- Formation of pyrazole intermediates.
- Coupling reactions to form the final hydrazide product.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells. This mechanism makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
Structural Analogs with Pyrazolo[3,4-d]pyrimidine Core
a) 1-(3-Chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Core : Identical pyrazolo[3,4-d]pyrimidine.
- Substituents :
- 3-Chlorophenyl at N-1.
- Tetrahydrofuran-2-ylmethylamine at C-4 (vs. acetohydrazide in the target compound).
- Key Differences :
- The amine group may reduce hydrogen-bonding capacity compared to the hydrazide.
- Tetrahydrofuran enhances solubility but reduces aromaticity.
b) 2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide
- Core : Pyrazolo[3,4-d]pyrimidin-4-one (oxidized form).
- Substituents :
- 3-Chlorophenyl at N-1.
- N-methylacetamide at C-5 (vs. acetohydrazide at C-4).
- Acetamide lacks the hydrazide’s NH group, reducing hydrogen-bond donor capacity.
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Functional Group Analogs
a) N'-(4-(Dimethylamino)benzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide
- Core: 1H-pyrazole (non-fused).
- Substituents: Acetohydrazide group (shared with target compound). 4-(Dimethylamino)benzylidene at N'.
- Benzylidene group introduces imine functionality, altering reactivity.
b) 3-Methyl-1-phenyl-N'-(1-arylethylidene)-6-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyrazine-5-carbohydrazide
- Core : Pyrazolo[3,4-b]pyrazine (different fusion pattern).
- Substituents :
- Carbohydrazide group (similar to acetohydrazide).
- Aryl groups at multiple positions.
- Key Differences :
- Pyrazine ring alters electron density compared to pyrimidine.
- Pyrrole substituent may enhance π-stacking but reduce solubility.
Physicochemical and Pharmacological Implications
- Lipophilicity : The naphthalen-1-yl group in the target compound likely increases logP compared to THF or acetamide analogs .
- Metabolic Stability : Hydrazides are prone to oxidation, whereas acetamides (e.g., ) may exhibit longer half-lives.
- Bioactivity : Pyrazolo[3,4-d]pyrimidines with hydrophobic substituents (e.g., naphthalene) often show enhanced kinase inhibition due to improved ATP-binding pocket interactions .
Biological Activity
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound belongs to a class of pyrazolo-pyrimidine derivatives, characterized by the presence of a pyrazolo[3,4-d]pyrimidine core and an acetohydrazide moiety linked to a naphthalene ring. The molecular formula is , with a molecular weight of 353.81 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.81 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. For instance, studies have shown that treatment with this compound leads to increased levels of cleaved caspase-3 and PARP, indicating apoptotic cell death.
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. In vitro assays have shown effectiveness against:
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
- Fungi (e.g., Candida albicans)
The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound can inhibit bacterial growth at low concentrations, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models demonstrated that it significantly reduces inflammation compared to control groups. The proposed mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds in the pyrazolo-pyrimidine class. For example:
- Study on Pyrazolo-Pyrimidine Derivatives : A series of derivatives were synthesized and screened for their anticancer activity against various cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, similar to those observed for this compound .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various hydrazone derivatives, including those with similar structural motifs. The results indicated that modifications in substituents significantly influenced microbial susceptibility .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions:
Core scaffold construction : Formation of the pyrazolo[3,4-d]pyrimidine moiety via cyclization of precursors like aminopyrazoles and chloropyrimidines under reflux conditions (ethanol/methanol, 80–100°C) .
Hydrazide coupling : Reaction of the pyrazolo[3,4-d]pyrimidine intermediate with naphthalene-substituted acetohydrazide derivatives using coupling agents (e.g., HATU) in polar aprotic solvents (DMF, DMSO) .
- Critical parameters : Temperature control (avoiding decomposition), solvent polarity (to stabilize intermediates), and stoichiometric ratios (excess hydrazide for complete coupling) .
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its configuration?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorophenyl vs. naphthalene protons) and hydrazide linkage integrity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
- X-ray crystallography : Resolves stereochemical uncertainties in the pyrazolo[3,4-d]pyrimidine core when single crystals are obtainable .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodology :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .
- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR) using fluorescence-based assays to identify target selectivity .
- Anti-inflammatory activity : COX-1/COX-2 inhibition assays with IC₅₀ comparisons to standard inhibitors (e.g., celecoxib) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity by modifying substituents on the pyrazolo[3,4-d]pyrimidine core?
- Methodology :
- Substituent variation : Synthesize analogs with halogen (F, Br), alkyl (methyl), or electron-donating groups (methoxy) at the 3-chlorophenyl or naphthalene positions .
- Biological evaluation : Compare IC₅₀ values across analogs to identify critical substituents (e.g., chloro groups enhance kinase inhibition ).
- Computational modeling : Docking studies (AutoDock Vina) to predict binding interactions with target proteins (e.g., ATP-binding pockets in kinases) .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Standardization : Use identical assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Orthogonal assays : Validate cytotoxicity results via dual methods (e.g., MTT and apoptosis flow cytometry) .
- Meta-analysis : Compare data across published studies, focusing on structural analogs to contextualize discrepancies (e.g., naphthalene vs. benzene substitutions altering lipophilicity) .
Q. How can synthetic scalability be improved without compromising purity for in vivo studies?
- Methodology :
- Continuous-flow reactors : Enhance reproducibility in cyclization steps by maintaining precise temperature/residence time control .
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradients) to isolate >95% pure batches .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in coupling steps to reduce toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
